molecular formula C10H12BrN5OS B4364669 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4364669
M. Wt: 330.21 g/mol
InChI Key: CVFBGZKFWUCPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its bromo and methyl groups on the pyrazole ring and a thiadiazole moiety, making it a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5OS/c1-5-8(11)4-12-16(5)6(2)9(17)13-10-15-14-7(3)18-10/h4,6H,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBGZKFWUCPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=NN=C(S2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole cores. The bromination and methylation reactions are crucial for introducing the desired substituents on the pyrazole ring. The final step involves coupling the pyrazole and thiadiazole derivatives to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or thiadiazoles.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for biological receptors or enzymes. In medicine, it could be explored for its therapeutic potential, such as in the development of new drugs. In industry, it might be used as an intermediate in the production of agrochemicals or other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

This compound can be compared with other similar pyrazole and thiadiazole derivatives. Similar compounds include:

  • 4-Bromo-1H-pyrazole: A simpler pyrazole derivative without the thiadiazole moiety.

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: A thiadiazole derivative without the pyrazole ring.

The uniqueness of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide lies in its combination of both pyrazole and thiadiazole rings, which may confer distinct chemical and biological properties compared to its simpler counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.